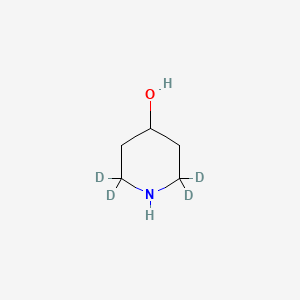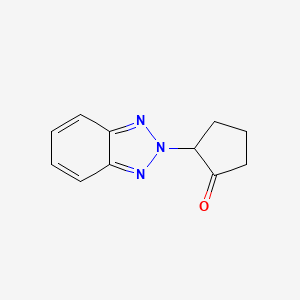![molecular formula C26H30N2O3S B2512453 N-[1-(bencenosulfonil)-1,2,3,4-tetrahidroquinolin-7-il]adamantano-1-carboxamida CAS No. 1005299-75-1](/img/structure/B2512453.png)
N-[1-(bencenosulfonil)-1,2,3,4-tetrahidroquinolin-7-il]adamantano-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide”, also referred to as PSQ, is a novel compound. It has been identified as a potential NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .
Synthesis Analysis
The synthesis of adamantane-containing compounds often involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . For instance, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines was synthesized via condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones .Molecular Structure Analysis
The molecular formula of PSQ is C26H30N2O3S, and its molecular weight is 450.6. Adamantane, a component of this compound, is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens .Chemical Reactions Analysis
The sulfonylurea linker in the NLRP3 inflammasome inhibitors can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This leads to the identification of several more potent and diversified NLRP3 antagonists .Physical And Chemical Properties Analysis
Adamantane, a component of PSQ, is bulky, rigid, and hydrophobic . It shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Aplicaciones Científicas De Investigación
- Se diseñaron y sintetizaron dos derivados N-bencenosulfonilo (BS) de 1,2,3,4-tetrahidroquinolina (THQ) para la evaluación antibacteriana .
- Las modificaciones químicas del enlace sulfonilurea en el andamiaje de la N-(fenilcarbamoil)bencenosulfonamida llevaron a inhibidores del inflamasoma NLPR3 .
Actividad Antibacteriana
Inhibición del Inflamasoma
Actividad Hipoglucémica
Diseño y Descubrimiento de Fármacos
En resumen, este compuesto exhibe un potencial diverso, desde efectos antibacterianos hasta la modulación de la inflamación y la actividad hipoglucémica. Los investigadores continúan explorando sus aplicaciones en el desarrollo de fármacos e intervenciones terapéuticas. 🌟
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) .
Mode of Action
The compound interacts with these enzymes, inhibiting their function. This interaction disrupts the synthesis of bacterial membranes, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial membrane synthesis. By inhibiting MurD and GlmU, it disrupts the production of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to the death of the bacteria .
Pharmacokinetics
Similar compounds have been found to be stable and slightly soluble in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting key enzymes involved in bacterial membrane synthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Action Environment
The efficacy and stability of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide can be influenced by various environmental factors. These may include the presence of other substances that can interact with the compound or the target enzymes, the pH of the environment, and the temperature .
Direcciones Futuras
The findings related to PSQ and other NLRP3 inflammasome inhibitors may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates . The unique properties of the adamantane moiety, such as its rigidity and hydrophobicity, make it an interesting core for the design and synthesis of new drug delivery systems and surface recognition studies .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various biomolecules, contributing to its biochemical properties . For instance, it has been found to interact with enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis . These interactions play a crucial role in the compound’s antibacterial activity .
Cellular Effects
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has been observed to have significant effects on various types of cells . For instance, it has been found to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . This suggests that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves its binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been found to interact with GlmU, suggesting that it may exert its effects at the molecular level by inhibiting this enzyme .
Temporal Effects in Laboratory Settings
Given its observed antibacterial activity, it is likely that the compound’s effects may change over time, potentially involving aspects of the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with enzymes involved in bacterial membrane synthesis, it is likely that the compound may be involved in these metabolic pathways .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c29-25(26-15-18-11-19(16-26)13-20(12-18)17-26)27-22-9-8-21-5-4-10-28(24(21)14-22)32(30,31)23-6-2-1-3-7-23/h1-3,6-9,14,18-20H,4-5,10-13,15-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPQXZBEARJZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)



![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)


![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)
![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)

![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)
